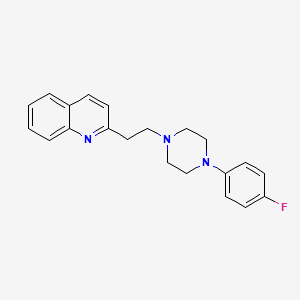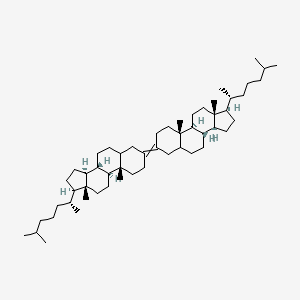
3-(Cholestan-3-ylidene)cholestane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Cholestan-3-ylidene)cholestane is a complex organic compound derived from cholestane, a saturated tetracyclic triterpene. Cholestane itself is a 27-carbon biomarker produced by the diagenesis of cholesterol and is one of the most abundant biomarkers in the rock record
Preparation Methods
The synthesis of 3-(Cholestan-3-ylidene)cholestane typically involves several steps, starting from cholestan-3-one. One common method is the modified Clemmensen reduction, which involves the reduction of cholestan-3-one using zinc amalgam and hydrochloric acid in an ether solvent . The reaction conditions are carefully controlled, with temperatures maintained between -10°C and -15°C. The product is then purified through column chromatography and recrystallization.
Chemical Reactions Analysis
3-(Cholestan-3-ylidene)cholestane undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, the reduction of cholestan-3-one to cholestane can be achieved using zinc and hydrochloric acid . Oxidation reactions can convert cholestane derivatives into more complex molecules, such as cholestane-3β,5α,6β-triol, which has neuroprotective properties . Common reagents used in these reactions include hydrogen chloride, zinc, and various oxidizing agents.
Scientific Research Applications
3-(Cholestan-3-ylidene)cholestane and its derivatives have numerous applications in scientific research. In chemistry, they are used as biomarkers to study ancient animal life and reconstruct evolutionary relationships . In biology and medicine, compounds like cholestane-3β,5α,6β-triol are investigated for their neuroprotective effects and potential therapeutic applications . Additionally, these compounds are used in the petroleum industry to analyze organic compounds in petroleum deposits .
Mechanism of Action
The mechanism of action of 3-(Cholestan-3-ylidene)cholestane and its derivatives often involves interactions with cellular membranes and receptors. For instance, cholestane-3β,5α,6β-triol exerts its neuroprotective effects by negatively modulating NMDA receptors, thereby protecting neurons from glutamate-induced toxicity . This modulation involves the attenuation of calcium influx and the reduction of NMDA-mediated currents in neurons.
Comparison with Similar Compounds
3-(Cholestan-3-ylidene)cholestane is unique compared to other cholestane derivatives due to its specific structure and biological activities. Similar compounds include cholestane, cholestene, and cholestan-3-one . While cholestane is a saturated tetracyclic triterpene, cholestene contains a double bond, and cholestan-3-one has a ketone functional group. Each of these compounds has distinct chemical properties and applications, highlighting the uniqueness of this compound.
Properties
CAS No. |
58567-42-3 |
|---|---|
Molecular Formula |
C54H92 |
Molecular Weight |
741.3 g/mol |
IUPAC Name |
(8R,9S,10S,13R,14S,17R)-3-[(8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-ylidene]-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene |
InChI |
InChI=1S/C54H92/c1-35(2)13-11-15-37(5)45-21-23-47-43-19-17-41-33-39(25-29-51(41,7)49(43)27-31-53(45,47)9)40-26-30-52(8)42(34-40)18-20-44-48-24-22-46(38(6)16-12-14-36(3)4)54(48,10)32-28-50(44)52/h35-38,41-50H,11-34H2,1-10H3/t37-,38-,41?,42?,43+,44+,45-,46-,47+,48+,49+,50+,51+,52+,53-,54-/m1/s1 |
InChI Key |
ZFLBFINVJHDOJX-KAEWKBQLSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@]3(CCC(=C5CC[C@@]6([C@H]7CC[C@]8([C@H]([C@@H]7CCC6C5)CC[C@@H]8[C@H](C)CCCC(C)C)C)C)C4)C)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(=C5CCC6(C(C5)CCC7C6CCC8(C7CCC8C(C)CCCC(C)C)C)C)C4)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



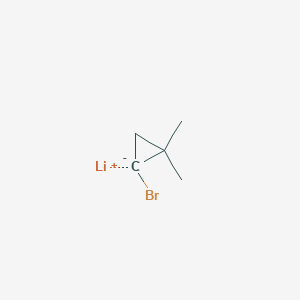


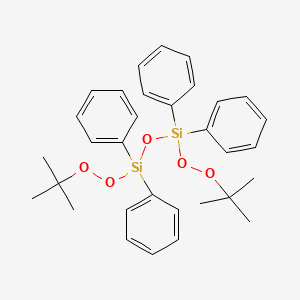
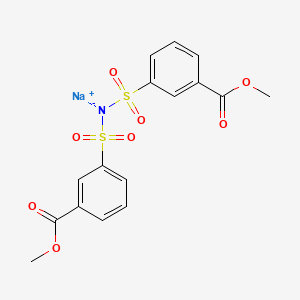

![1-Bromo-2-[[(2-bromophenyl)methyldiselanyl]methyl]benzene](/img/structure/B14623389.png)
![Acetamide, N-[2-(pentyloxy)phenyl]-](/img/structure/B14623395.png)
![1-[2-(Benzyloxy)-3,4-dimethoxyphenyl]-2-bromoethan-1-one](/img/structure/B14623419.png)
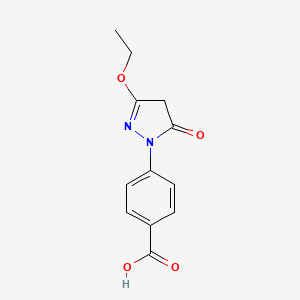
![2-[(Dimethylamino)methylidene]nonanal](/img/structure/B14623426.png)

